Cyanine7 hydrazide
Description
Significance of Near-Infrared Fluorescence in Biological Imaging Research
Near-infrared (NIR) fluorescence imaging utilizes light in the 650–950 nm wavelength range. nih.gov This region of the electromagnetic spectrum offers distinct advantages for biological imaging. Light in the NIR range can penetrate tissues more deeply compared to visible light because of reduced absorption by endogenous molecules like hemoglobin and water. nih.govresearchgate.net Furthermore, autofluorescence from biological tissues is significantly lower in the NIR window, leading to an improved signal-to-background ratio. nih.govresearchgate.net These properties make NIR fluorescence imaging a powerful tool for in vivo studies, allowing for high-resolution and high-sensitivity visualization of biological processes within living organisms. nih.govfluorofinder.com The ability to perform imaging without the use of ionizing radiation is another key benefit. nih.gov
Overview of the Cyanine (B1664457) Dye Family and its Role in Molecular Probes
The cyanine dye family encompasses a wide range of fluorescent molecules characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. wikipedia.orgmdpi.com Their spectral properties, including absorption and emission wavelengths, are largely determined by the length of this polymethine chain. mdpi.com
Cyanine dyes have become indispensable as molecular probes in biomedical research. mdpi.comnih.gov They are frequently used to label various biomacromolecules such as proteins, antibodies, and nucleic acids. wikipedia.org The key features that make them excellent fluorescent labels include:
High Molar Absorptivity: Cyanine dyes typically exhibit large extinction coefficients, meaning they can efficiently absorb light. thermofisher.com
High Fluorescence Quantum Yield: Many cyanine dyes show a significant increase in fluorescence intensity upon binding to their target biomolecules. thermofisher.com
Photostability: They are relatively resistant to photobleaching, allowing for longer imaging times. axispharm.com
These properties enable their use in a wide array of applications, including fluorescence microscopy, flow cytometry, DNA sequencing, and in vivo imaging. nih.govaxispharm.com
Specific Context of Cyanine7 Hydrazide as a Reactive Near-Infrared Fluorophore Scaffold
This compound is a derivative of the Cyanine7 dye, a near-infrared fluorophore. lumiprobe.comantibodies.com It is specifically designed to be a reactive dye, containing a hydrazide functional group (-CONHNH2). This hydrazide group allows the dye to readily react with aldehyde and ketone groups to form a stable hydrazone linkage. lumiprobe.comantibodies.comnih.gov This reactivity makes this compound a valuable tool for labeling biomolecules that naturally contain or can be chemically modified to introduce carbonyl groups. lumiprobe.com A prime example is the labeling of glycoproteins following periodate (B1199274) oxidation, which converts sugar moieties into aldehydes. lumiprobe.comantibodies.com
The core structure of this compound includes a heptamethine chain, which is responsible for its near-infrared spectral properties. antibodies.com Some variants feature a six-membered ring that rigidifies the polymethine chain, leading to an enhanced fluorescence quantum yield. lumiprobe.comantibodies.com With its NIR fluorescence and reactive handle, this compound serves as a versatile scaffold for constructing targeted imaging agents and other molecular probes for sensitive detection in biological systems.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C37H48Cl2N4O | lumiprobe.comantibodies.com |
| Molecular Weight | 635.70 g/mol | lumiprobe.comantibodies.com |
| Appearance | Green powder | lumiprobe.comantibodies.com |
| Excitation Maximum | ~750 nm | lumiprobe.comantibodies.com |
| Emission Maximum | ~773 nm | lumiprobe.comantibodies.com |
| Molar Extinction Coefficient (ε) | ~199,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comantibodies.com |
| Fluorescence Quantum Yield | ~0.3 | lumiprobe.comantibodies.com |
| Solubility | Moderately soluble in water; good solubility in polar organic solvents like DMF and DMSO. | lumiprobe.come-biochem.com |
| Storage Conditions | Store at -20°C in the dark; desiccate. | lumiprobe.com |
Chemical Properties and Reactivity
The utility of this compound as a fluorescent label stems from its specific chemical structure and reactivity.
Structure and Functional Groups
This compound possesses a core heptamethine cyanine structure, which is the basis for its near-infrared fluorescence. antibodies.com A key feature is the presence of a hydrazide group (-CONHNH₂). This functional group is the reactive handle that enables the covalent attachment of the dye to other molecules.
Reactivity towards Aldehydes and Ketones
The hydrazide moiety of this compound reacts specifically with carbonyl compounds, namely aldehydes and ketones. medchemexpress.eu This condensation reaction results in the formation of a stable hydrazone bond. lumiprobe.comantibodies.com The reaction proceeds efficiently under mild acidic conditions (pH 5-6) and involves the elimination of a water molecule. nih.gov This specific reactivity allows for the targeted labeling of molecules containing or modified to contain aldehyde or ketone groups.
Applications in Biomedical Research
The unique combination of near-infrared fluorescence and specific reactivity makes this compound a valuable tool in various biomedical research applications.
Fluorescent Labeling of Biomolecules
This compound is extensively used as a fluorescent label for a variety of biomolecules. Its reaction with carbonyl groups is particularly useful for labeling glycoproteins and antibodies. lumiprobe.com For instance, the cis-diol groups of sugars in glycoproteins can be oxidized with periodate to generate aldehyde groups, which then serve as a point of attachment for this compound. lumiprobe.comantibodies.com This enables the sensitive detection and visualization of these labeled biomolecules in techniques like fluorescence microscopy and flow cytometry. axispharm.com
Development of Targeted Imaging Agents
The ability to conjugate this compound to specific biomolecules allows for the development of targeted fluorescent probes for in vivo imaging. smolecule.com By attaching the dye to a molecule that selectively binds to a particular biological target, such as a receptor or an enzyme, researchers can visualize the distribution and dynamics of that target within a living organism. The near-infrared properties of the Cyanine7 core are highly advantageous for such applications, as they permit deep tissue imaging with minimal background interference. nih.govaxispharm.com This has led to its use in tracking biological processes and in the development of probes for diagnostic purposes. smolecule.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C37H48Cl2N4O |
|---|---|
Molecular Weight |
635.7 g/mol |
IUPAC Name |
[6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C37H46N4O.2ClH/c1-36(2)29-16-8-10-18-31(29)40(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)41(34)25-12-6-7-20-35(42)39-38;;/h8-11,16-19,21-24,26H,6-7,12-15,20,25,38H2,1-5H3;2*1H |
InChI Key |
YBDAEKSMRYCHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Bioconjugation Strategies Involving Cyanine7 Hydrazide
Fundamental Principles of Hydrazone Formation in Biomolecular Conjugation
The reaction between a hydrazide and a carbonyl group (aldehyde or ketone) is a cornerstone of bioconjugation chemistry, forming a covalent bond known as a hydrazone. thermofisher.com This reaction proceeds via a two-step mechanism: a nucleophilic attack by the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form the stable hydrazone linkage. nih.gov
The reaction is typically carried out under mild, slightly acidic conditions (pH 4.5-6.0), which facilitates the dehydration step without protonating the hydrazine, thus maintaining its nucleophilicity. thermofisher.comnih.gov The resulting hydrazone bond is generally stable, although its stability can be influenced by the electronic properties of the reacting partners. nih.gov For instance, aryl aldehydes tend to form more stable hydrazones compared to their aliphatic counterparts.
Recently, the efficiency of hydrazone ligation has been significantly improved through the use of catalysts, such as aniline. thermofisher.comthermofisher.com Aniline acts as a nucleophilic catalyst, accelerating the reaction and allowing for higher yields in shorter timeframes, even at neutral pH. thermofisher.comacs.org This has broadened the applicability of hydrazone chemistry in biomolecular labeling.
Targeted Derivatization of Biomolecules for Cyanine7 Hydrazide Conjugation
The specific labeling of biomolecules with this compound often requires the introduction of a carbonyl group onto the target molecule. Several methods have been developed to achieve this in a controlled and site-specific manner.
A widely used method for introducing aldehydes onto glycoproteins and other carbohydrates is periodate (B1199274) oxidation. interchim.fr Sodium periodate (NaIO4) is a mild oxidizing agent that cleaves the bond between adjacent hydroxyl groups (cis-diols) in sugar residues, converting them into reactive aldehyde groups. interchim.fr
This technique is particularly advantageous for labeling antibodies, as the carbohydrate moieties are typically located in the Fc region, away from the antigen-binding sites. interchim.frlumiprobe.com This ensures that the conjugation of this compound does not interfere with the antibody's function. interchim.fr The concentration of sodium periodate can be adjusted to control the extent of oxidation and the number of aldehyde groups generated. interchim.frmdpi.com For instance, sialic acid residues can be selectively oxidized using low concentrations of periodate (e.g., 1 mM). thermofisher.cominterchim.fr
Several strategies exist for introducing carbonyl groups into peptides and proteins, enabling their conjugation with this compound:
Genetic Incorporation of Unnatural Amino Acids: A powerful method involves the site-specific incorporation of unnatural amino acids containing a ketone or aldehyde group into the protein sequence. mdpi.comhahnlab.comniscpr.res.in This is achieved using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a unique codon. hahnlab.com For example, p-acetyl-L-phenylalanine, a keto-containing amino acid, can be incorporated and subsequently labeled with a hydrazide-functionalized probe. pnas.org
Enzymatic Modification: Certain enzymes can be used to generate carbonyl groups on proteins. Formylglycine-generating enzyme (FGE) recognizes a specific consensus sequence and oxidizes a cysteine residue within that sequence to a formylglycine, which contains an aldehyde group. niscpr.res.innih.gov This allows for site-specific labeling of proteins engineered to contain this tag.
N-terminal Transamination: The N-terminal amino acid of a protein can be converted to a carbonyl group through a transamination reaction, often catalyzed by pyridoxal-5-phosphate (PLP). mdpi.com This method allows for the site-specific modification of the N-terminus.
Oxidation of Amino Acid Side Chains: Reactive oxygen species can lead to the oxidation of certain amino acid side chains, such as proline, arginine, and lysine, to generate carbonyl groups. conicet.gov.ar While less specific, this can be a route for labeling proteins under conditions of oxidative stress. nih.gov
Periodate Oxidation for Aldehyde Generation on Glycoproteins and Carbohydrates
Covalent Coupling of this compound to Polymeric and Nanoparticle Scaffolds
This compound can be covalently attached to various scaffolds, including polymers and nanoparticles, to create fluorescently labeled materials for a range of applications, such as in vivo imaging and drug delivery. ugr.esresearchgate.netresearchgate.net The conjugation strategy typically involves modifying the surface of the scaffold to introduce aldehyde or ketone groups.
For example, polymeric nanoparticles can be functionalized with linkers that present aldehyde groups, which can then react with this compound. ugr.es Similarly, silica (B1680970) nanoparticles can be modified to display carbonyl functionalities for conjugation. researchgate.net The resulting fluorescently labeled nanoparticles can be used for tracking their distribution and accumulation in biological systems. ugr.esresearchgate.net
Orthogonal Bioconjugation Approaches Utilizing this compound
Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with each other. nih.gov this compound can be used in orthogonal strategies to create multifunctional constructs.
For instance, a nanoparticle can be designed with multiple, distinct reactive groups on its surface. ugr.es One of these groups could be an aldehyde for conjugation with this compound, while another could be a different functional group, such as an NHS ester, for attaching a targeting ligand or a therapeutic drug. ugr.esbroadpharm.com This allows for the creation of theranostic agents that combine diagnostic imaging (via the Cy7 dye) with targeted therapy. ugr.es
Another orthogonal approach involves using different types of ligation chemistry. A protein could be modified with both an aldehyde (for hydrazone ligation) and an azide (B81097) (for click chemistry), allowing for the attachment of two different molecules at specific sites. researchgate.net
Comparative Analysis of Hydrazide Conjugation Efficiency with Other Linker Chemistries in Research
Hydrazide conjugation offers several advantages over other common bioconjugation methods, but also has some limitations.
| Linker Chemistry | Advantages | Disadvantages | Key Research Findings |
| Hydrazide (Hydrazone) | - Highly specific for carbonyls. - Forms a relatively stable bond. interchim.fr - Reaction proceeds under mild conditions. - Can be made more efficient with catalysts. thermofisher.com | - Requires the presence or introduction of a carbonyl group. - Hydrazone bond can be reversible under certain pH conditions. mdpi.com - Can be slower than some other ligation reactions without a catalyst. nih.gov | - Aniline catalysis significantly enhances reaction rates. thermofisher.comacs.org - Aromatic hydrazones are generally more stable than aliphatic ones. |
| Thiol-Maleimide | - High reactivity of maleimides towards thiols. nih.gov - Forms a stable thioether bond. researchgate.net | - Maleimides can react with other nucleophiles. nih.gov - Potential for retro-Michael addition, leading to bond cleavage. | - Widely used for protein modification, but can lack specificity in complex mixtures. nih.gov |
| Amine-NHS Ester | - NHS esters are highly reactive towards primary amines. broadpharm.com - Forms a stable amide bond. | - Amines are abundant on protein surfaces, leading to heterogeneous labeling. interchim.fr - NHS esters are susceptible to hydrolysis. | - A common method for labeling, but often results in a mixture of products. acs.org |
| Click Chemistry (Azide-Alkyne) | - High specificity and efficiency. researchgate.net - Bioorthogonal, meaning it doesn't interfere with biological processes. nih.gov | - Requires the introduction of azide and alkyne groups. researchgate.net - Often requires a copper catalyst, which can be toxic to cells (though catalyst-free versions exist). nih.gov | - A powerful tool for specific and efficient labeling in complex biological systems. nih.gov |
However, the stability of the hydrazone bond can be a concern in some applications. For example, in the context of antibody-drug conjugates (ADCs), some hydrazone-based linkers have shown lower stability in plasma than in buffer, which can lead to premature drug release. mdpi.com
Mechanistic Insights into Cyanine7 Hydrazide Based Probe Functionality
Chemical Reactivity and Selectivity of the Hydrazide Moiety in Biological Environments
The functionality of Cyanine7 hydrazide as a labeling agent is rooted in the specific chemical reactivity of its hydrazide group (–CONHNH₂). This moiety serves as a potent nucleophile, engineered to react selectively with electrophilic carbonyl groups—specifically aldehydes and ketones—which can be found endogenously in certain biomolecules or, more commonly, introduced synthetically as chemical reporters.
The primary reaction mechanism is a condensation reaction that results in the formation of a stable hydrazone bond (C=N-NH-C=O). This process involves two main steps:
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and readily undergoes acid-catalyzed dehydration, eliminating a water molecule to form the final, stable C=N double bond of the hydrazone.
The reaction is highly selective for aldehydes and ketones over other functional groups typically present in complex biological systems, such as amines, thiols, and carboxylic acids, ensuring specific labeling of the intended target. This bio-orthogonal nature is critical for minimizing off-target labeling and background signal in imaging and detection assays.
The efficiency of hydrazone formation is significantly influenced by the pH of the reaction environment. The rate of reaction is generally optimal under mildly acidic conditions, typically between pH 4.5 and 6.0. Current time information in Erie County, US. This pH range represents a compromise: acidic conditions are required to catalyze the dehydration step, but a pH that is too low will lead to protonation of the hydrazide, rendering it non-nucleophilic and halting the initial attack on the carbonyl. lumiprobe.com In many biological labeling protocols, such as the modification of glycoproteins, a periodate (B1199274) oxidation step is first used to generate aldehyde groups on sugar residues, which then become accessible for specific conjugation with this compound. mdpi.commdpi.com
Principles of Fluorescence Modulation and Signal Generation in this compound Conjugates
The utility of this compound as a probe extends beyond simple conjugation; the process of binding and the local environment of the resulting conjugate are crucial to modulating its fluorescence signal.
The formation of a hydrazone bond between this compound and a target molecule fundamentally alters the electronic structure and local chemical environment of the fluorophore, often leading to distinct changes in its photophysical properties. Upon covalent conjugation, the extended π-conjugated system of the cyanine (B1664457) dye is modified, which can affect the energy of the S₀ (ground) to S₁ (first excited) electronic transition.
In some probe designs, particularly "light-up" or "turn-on" probes, the unconjugated this compound is engineered to be in a quenched or low-fluorescence state. This can be achieved through mechanisms like photoinduced electron transfer (PeT) or intramolecular rotations that favor non-radiative decay pathways. The reaction with an aldehyde or ketone to form the more rigid hydrazone linkage can restrict these non-radiative pathways, leading to a significant enhancement in fluorescence quantum yield and a "turn-on" signal that reports the labeling event. unife.it For example, some systems show a fluorescence enhancement of over 30-fold upon reaction. unife.it This covalent-binding-induced signal generation is a powerful tool for detecting specific biomolecules with a high signal-to-noise ratio.
Cyanine dyes, including Cyanine7, are well-known for their sensitivity to the local environment, a phenomenon known as solvatochromism. Current time information in Erie County, US.lumiprobe.com Their absorption and emission spectra, as well as their fluorescence quantum yield and lifetime, can be significantly influenced by the polarity, viscosity, and hydrogen-bonding capability of their immediate surroundings. Current time information in Erie County, US.researchgate.net
When a this compound probe conjugates to a target biomolecule, such as a protein or a lipid structure, it is sequestered from the bulk aqueous solution into a microenvironment with different physical properties. For instance, if the dye binds within a hydrophobic pocket of a protein, the decrease in local polarity can lead to a spectral shift and often an increase in quantum yield, as non-radiative decay pathways involving water molecules are suppressed. lumiprobe.com Conversely, binding to a highly polar or flexible region on a protein surface might result in different fluorescence characteristics. This sensitivity allows this compound conjugates to not only report the presence of a target but also to provide information about the local environment of the binding site, such as membrane dynamics or protein conformation changes. lumiprobe.comdntb.gov.ua
Covalent Labeling Mechanisms and Resulting Fluorescence Characteristics
Structural Modifications and their Influence on Photophysical Properties in Research Probes
The core structure of Cyanine7 is not static; it serves as a versatile scaffold that can be chemically modified to fine-tune its photophysical properties for specific research applications. Key strategies include rigidization of the polymethine chain and the introduction of various substituents.
A primary pathway for non-radiative energy dissipation in flexible polymethine dyes like Cyanine7 is trans-cis isomerization around the double bonds of the polymethine chain in the excited state. mdpi.com This process competes directly with fluorescence emission, thereby lowering the quantum yield and contributing to photobleaching.
A highly effective strategy to enhance fluorescence brightness and photostability is to rigidize the polymethine chain. nih.govnih.gov This is commonly achieved by incorporating a cyclic structure, such as a six-membered cyclohexenyl ring, into the chain. lumiprobe.comnih.gov This structural constraint hinders the torsional motions required for isomerization, effectively closing a major non-radiative decay channel. mdpi.comnih.gov As a result, a larger fraction of excited molecules returns to the ground state via fluorescence. For example, the introduction of a rigidifying cyclohexenyl ring into the Cyanine7 backbone has been reported to increase the fluorescence quantum yield by as much as 20% compared to the non-rigidified parent dye. lumiprobe.cominterchim.fr
Table 1: Comparison of Photophysical Properties of Rigidified vs. Non-Rigidified Cyanine Dyes
| Dye Type | Key Structural Feature | Typical Fluorescence Quantum Yield (Φ) | Relative Photostability | Reference |
| Non-Rigidified Cyanine7 | Flexible Polymethine Chain | Lower | Lower | nih.gov |
| Rigidified Cyanine7 | Cyclohexenyl Ring in Chain | Higher (e.g., ~0.12 - 0.28) | Higher | lumiprobe.comnih.gov |
Note: Quantum yield values are representative and can vary based on solvent and specific molecular structure.
The introduction of substituents at various positions on the heptamethine chain or the heterocyclic indole (B1671886) rings provides a powerful method for modulating the dye's electronic and photophysical properties. acs.org The position and electronic nature (electron-donating group, EDG, or electron-withdrawing group, EWG) of the substituent are critical.
Substitution directly on the polymethine chain (e.g., at the central meso-position) has a profound effect. mdpi.comacs.org Replacing the central chlorine atom found in many common Cyanine7 derivatives with other groups can dramatically alter the dye's properties. For example, substitution with an electron-rich phenyl ring has been shown to significantly increase the fluorescence quantum yield compared to the chloro-substituted analog, partly by mitigating the heavy-atom effect of chlorine which can promote intersystem crossing. nih.gov
A systematic study of substituents on the heptamethine chain revealed that their effects are highly position-dependent. acs.org For instance:
An EWG at the C4′ position generally causes a hypsochromic (blue) shift in absorption, while an EDG at the same position causes a bathochromic (red) shift. acs.org
The same substituent can have opposite effects depending on its location. An EWG at the C5′ position can cause a bathochromic shift, contrary to its effect at the C4′ position. acs.org
These modifications allow for the rational design of Cyanine7 probes with tailored absorption/emission profiles to match specific laser lines and filter sets, or to optimize brightness for demanding applications. researchgate.netacs.org
Table 2: Effect of Substituents on the Heptamethine Chain of Cyanine7 Dyes (in Methanol)
| Compound (based on) | Substituent Type | Position on Chain | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |
| Unsubstituted Cy7 | - | - | 743 | 769 | acs.org |
| Cy7 Derivative | Fluoro (EWG) | C4' | 733 | 759 | acs.org |
| Cy7 Derivative | Methoxy (EDG) | C4' | 753 | 779 | acs.org |
| Cy7 Derivative | Fluoro (EWG) | C3' | 763 | 789 | acs.org |
| Cy7 Derivative | Chloro (meso) | C4' (meso) | ~780 | ~800 | nih.gov |
| Cy7 Derivative | Phenyl (meso) | C4' (meso) | ~780 | ~800 | nih.gov |
Data compiled from multiple sources and intended for comparative illustration. Exact values are dependent on the full molecular structure and solvent.
Applications of Cyanine7 Hydrazide in Advanced Biological Imaging Research
In Vitro Fluorescence Imaging Methodologies
In a controlled laboratory environment, Cyanine7 hydrazide serves as a powerful tool for labeling and analyzing cells and their components with high specificity and sensitivity. Its applications range from fundamental cell surface visualization to quantitative population analysis.
The primary mechanism for labeling cells with this compound involves the formation of a stable hydrazone bond. This bio-orthogonal reaction requires the presence of an aldehyde or ketone on the target biomolecule. As these functional groups are not typically abundant on the surface of living cells, they are often introduced through controlled chemical or metabolic engineering.
A prevalent method involves the mild oxidation of cell-surface glycoproteins. Sialic acid residues, which are common terminal sugars on the glycocalyx of mammalian cells, contain cis-diol groups. Treatment with a weak oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), selectively cleaves these diols to generate reactive aldehyde functionalities directly on the cell membrane. Subsequent incubation with this compound leads to a rapid and specific reaction, covalently tethering the NIR fluorophore to the cell surface. This strategy effectively paints the cellular exterior with a fluorescent layer, enabling clear visualization.
Table 1: Overview of Cell-Surface Glycoprotein (B1211001) Labeling Strategy This interactive table summarizes the key steps in labeling cell-surface glycoproteins using this compound.
| Step | Process | Reagent/Component | Reactive Group | Result |
| 1 | Target Identification | Cell-surface glycoproteins (e.g., containing sialic acid) | cis-Diol | Glycocalyx is identified as the target structure. |
| 2 | Aldehyde Generation | Mild oxidation with Sodium periodate (NaIO₄) | Aldehyde (-CHO) | cis-Diols on sugars are cleaved, creating aldehyde groups on the cell surface. |
| 3 | Chemoselective Ligation | Incubation with fluorescent probe | Hydrazide (-NHNH₂) | The hydrazide on the probe reacts with the cell-surface aldehydes. |
| 4 | Final Product | Covalent labeling | Hydrazone Bond (-C=N-NH-) | The Cyanine7 fluorophore is stably attached to the cell's glycocalyx. |
Once cells are labeled, fluorescence microscopy is employed to investigate the spatial distribution of the signal. Using techniques like confocal or widefield fluorescence microscopy, researchers can visualize the precise location of the Cyanine7 probe. When the periodate oxidation method is used, the resulting fluorescence is characteristically confined to the plasma membrane. This appears as a distinct, sharp ring of NIR fluorescence outlining the cell's perimeter, with the cytoplasm and nucleus remaining dark.
This localization provides a powerful method for studying membrane dynamics, cell morphology, and the integrity of the glycocalyx. Furthermore, this compound is frequently used in multi-color imaging experiments. By combining Cy7 labeling of the cell surface with other fluorescent markers specific for intracellular organelles—such as DAPI for the nucleus (blue emission) or MitoTracker probes for mitochondria (green/orange emission)—researchers can perform co-localization studies to analyze the spatial relationships between the cell surface and internal structures.
Flow cytometry enables the high-throughput analysis of fluorescently labeled cells on an individual basis. When a population of cells labeled with this compound is passed through a flow cytometer, the instrument measures the NIR fluorescence intensity emitted by each cell. This provides quantitative data on the labeling efficiency and the relative abundance of target sites.
Research findings often use this technique to compare the glycosylation patterns between different cell populations. For instance, cancer cells are known to exhibit altered glycosylation compared to their healthy counterparts. By labeling both cell types using the periodate oxidation/Cyanine7 hydrazide method, flow cytometry can quantify differences in their mean fluorescence intensity (MFI), reflecting the density of accessible sialic acid residues. Additionally, Fluorescence-Activated Cell Sorting (FACS), a feature of advanced flow cytometers, can be used to physically isolate the highly fluorescent (successfully labeled) cells for further downstream analysis, such as proteomics or genomics.
Table 2: Hypothetical Flow Cytometry Analysis of Labeled Cell Lines This interactive table presents example data comparing two cell lines after labeling with this compound.
| Cell Line | Condition | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Percentage of Labeled Cells (%) | Interpretation |
| HEK293 (Normal) | Periodate + Cy7 Hydrazide | 1.2 x 10⁴ | 95.8 | Baseline level of surface glycoprotein expression. |
| MCF-7 (Cancer) | Periodate + Cy7 Hydrazide | 3.5 x 10⁴ | 97.2 | Significantly higher MFI suggests increased or altered surface glycosylation. |
| MCF-7 (Control) | No Periodate + Cy7 Hydrazide | 0.1 x 10³ | < 1.0 | Demonstrates the necessity of periodate oxidation for labeling; minimal non-specific binding. |
Application in Fluorescence Microscopy for Subcellular Localization Studies
In Vivo Preclinical Optical Imaging Applications
The NIR properties of this compound make it exceptionally well-suited for non-invasive optical imaging in living animal models, providing critical insights into biological processes in a physiological context.
Understanding the distribution, clearance, and retention of a probe within a living organism is a fundamental step in preclinical research. This compound, either alone or conjugated to a larger carrier molecule (e.g., a nanoparticle or antibody), can be systemically administered to animal models, typically mice. Whole-body imaging systems are then used to track the fluorescence signal over time.
These studies reveal the probe's pharmacokinetic profile. An unconjugated, small molecule like this compound is typically cleared rapidly through the renal system, resulting in a strong initial signal in the bladder and kidneys. When conjugated to larger entities, its biodistribution is dictated by the carrier's properties, often leading to accumulation in organs of the reticuloendothelial system, such as the liver and spleen. To obtain more quantitative data, ex vivo analysis is performed at the end of the study, where organs are harvested and imaged individually to precisely measure the amount of accumulated probe.
Table 3: Representative Ex Vivo Biodistribution Data in a Mouse Model This interactive table shows hypothetical fluorescence intensity in major organs 24 hours after administration of a this compound-conjugated macromolecule.
| Organ | Average Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] | Standard Deviation |
| Liver | 8.5 x 10⁸ | 1.2 x 10⁸ |
| Spleen | 6.2 x 10⁸ | 0.9 x 10⁸ |
| Kidneys | 2.1 x 10⁸ | 0.5 x 10⁸ |
| Lungs | 0.8 x 10⁸ | 0.2 x 10⁸ |
| Muscle | 0.3 x 10⁸ | 0.1 x 10⁸ |
| Tumor | 7.9 x 10⁸ | 1.5 x 10⁸ |
The most sophisticated application of this compound in vivo is for the targeted imaging of diseases, particularly cancer. This relies on exploiting disease-specific biochemical features to create aldehyde or ketone targets for the probe. One powerful strategy is metabolic glycoengineering.
In this approach, a modified sugar containing a bio-orthogonal functional group (e.g., an azide) is administered to a tumor-bearing animal. Cancer cells, with their high metabolic rate, preferentially take up this sugar and incorporate it into the glycans on their cell surface. Following this, a linker molecule containing a complementary reactive group (e.g., a cyclooctyne) and an aldehyde is administered. This linker reacts specifically with the azide-modified sugars on the tumor cells. Finally, this compound is administered and reacts with the aldehyde now localized on the tumor surface. This multi-step, pre-targeting strategy results in the specific accumulation of the NIR fluorophore at the disease site. In vivo imaging then reveals a high-contrast signal from the tumor, allowing for clear delineation of its margins and monitoring of its response to therapy, while minimizing signal from healthy tissues.
Targeted Imaging of Specific Biological Processes and Disease States
Receptor-Mediated Targeting Strategies
A key application of this compound is in the creation of targeted imaging probes. By conjugating the dye to ligands with high affinity for specific cell surface receptors, researchers can visualize and quantify the expression and localization of these receptors, which are often biomarkers for disease. The hydrazide group is particularly useful for labeling glycoproteins, such as antibodies, after periodate oxidation of their carbohydrate moieties, a method that typically does not interfere with the antigen-binding site. lumiprobe.comlumiprobe.com
One strategy involves targeting receptors overexpressed in cancer. For instance, nanoparticles labeled with Cy7 have been functionalized with MUC1 aptamers to target ovarian cancer cells, which overexpress the MUC1 protein. nih.gov Another approach targets the epidermal growth factor receptor (EGFR), a common marker in head-and-neck tumors, using ligands like the GE-11 oligopeptide or the monoclonal antibody Cetuximab conjugated to Cy7-labeled polymers. mdpi.com Studies have shown that these targeted probes exhibit significantly higher accumulation in tumors compared to non-targeted controls. mdpi.com Similarly, cyclic RGD (cRGD) peptides, which bind to αvβ3 integrin receptors overexpressed on tumor blood vessels and some cancer cells, have been coupled with Cy7 for tumor imaging. thno.orggoogle.com
Beyond cancer, receptor-mediated targeting is used to image immune cells. Probes targeting the formyl peptide receptor (FPR) on neutrophils, using peptide mimetics conjugated to Cy7, have been developed to visualize these key immune cells in models of infection and inflammation. mdpi.comresearchgate.netresearchgate.net This allows for the specific tracking of neutrophil activity in vivo.
Table 1: Examples of Receptor-Mediated Targeting with Cyanine7 Conjugates
| Target Receptor | Targeting Ligand | Disease/Process Studied | Reference |
|---|---|---|---|
| Mucin 1 (MUC1) | DNA Aptamer | Ovarian Cancer | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | GE-11 Peptide, Cetuximab (mAb) | Head-and-Neck Cancer | mdpi.com |
| αvβ3 Integrin | Cyclic RGD (cRGD) Peptide | Tumor Angiogenesis | thno.orggoogle.com |
| Formyl Peptide Receptor (FPR) | Peptide Mimetic (e.g., cFIFIFK) | Inflammation, Infection (Neutrophil tracking) | mdpi.comresearchgate.net |
| P-selectin / E-selectin | Monoclonal Antibody | Inflammation | researchgate.net |
Enzyme-Activatable Probes
Enzyme-activatable probes are "smart" agents that are designed to switch from a non-fluorescent to a fluorescent state upon interaction with a specific enzyme. acs.org This strategy enhances signal-to-noise ratios by ensuring that fluorescence is only generated in areas of high enzymatic activity, which are often associated with pathological processes. acs.org
A notable application in this area involves the imaging of myeloperoxidase (MPO), an enzyme released by neutrophils during inflammation and a marker for vulnerable atherosclerotic plaques. thno.org Researchers have designed a multimodal probe by conjugating 5-hydroxytryptamine (a substrate for MPO) and a Cy7 derivative to superparamagnetic iron oxide nanoparticles (SPIONs). thno.org In the presence of active MPO, the probe is specifically targeted, allowing for the visualization of inflammatory activity within plaques. thno.org While many enzyme-activatable probes rely on different mechanisms, the principle of using enzymatic activity to trigger a signal at a disease site is a powerful one for which Cy7 derivatives are well-suited due to their brightness and NIR emission properties. acs.orgmdpi.com
Imaging of Inflammation and Cellular Trafficking
The ability to image inflammation and track the movement of immune cells is critical for understanding and monitoring a wide range of diseases. This compound and its derivatives are frequently used for these applications due to their favorable in vivo imaging characteristics. escholarship.org
Inflammation imaging often leverages the receptor-mediated strategies discussed previously. For instance, Cy7-conjugated probes targeting FPR on neutrophils have been used to non-invasively track the infiltration of these cells to sites of inflammation and infection. mdpi.comresearchgate.net Studies have demonstrated a significantly higher fluorescence signal in inflamed tissues compared to control tissues, and this signal correlates with the presence of activated neutrophils. researchgate.net Similarly, probes targeting selectins, which are adhesion molecules upregulated on endothelial cells during inflammation, have been developed using Cy7-labeled antibodies. researchgate.net
Cellular trafficking studies aim to follow the migration of specific cell populations over time. A technique known as phototrunctation-assisted cell tracking (PACT) utilizes the photoconversion properties of certain cyanine (B1664457) dyes. nih.gov By introducing a methoxy-substituted heptamethine cyanine dye into a tumor, researchers can locally irradiate the area with NIR light, causing the dye to undergo a chemical change that results in a blue-shifted fluorescence emission. This "photoconverted" signature allows for the tracking of immune cells that have migrated from the tumor to the draining lymph nodes. nih.gov This method provides precise spatiotemporal control for investigating cell migration without the need for genetic engineering. nih.gov
Longitudinal Monitoring of Biological Events Using this compound Conjugates
Longitudinal imaging, which involves monitoring biological processes within the same subject over an extended period, is essential for studying disease progression and response to therapy. The high photostability and quantum yield of Cy7 dyes make them particularly suitable for such long-term studies, as they resist photobleaching and provide consistent signals over time. axispharm.comaxispharm.com
Cy7-based probes have been used for the longitudinal tracking of neutrophil dynamics following cardiovascular injury. nih.gov In preclinical models of inflammation, NIRF imaging with a neutrophil-specific Cy7 probe was performed repeatedly for up to 24 hours post-injection to monitor the inflammatory response. researchgate.net The long-lasting signal from the Cy7 conjugate allowed for the visualization of neutrophil chemotaxis over this entire period. researchgate.net Similarly, in cancer research, the accumulation and retention of Cy7-labeled nanoparticles in tumors have been monitored for up to 72 hours, providing insights into the dynamics of nanoparticle delivery and the enhanced permeability and retention (EPR) effect. nih.govnih.gov This capability is crucial for evaluating the efficacy of drug delivery systems and understanding their pharmacokinetics. mdpi.com
Integration into Multimodal Imaging Platforms in Preclinical Studies
Multimodal imaging combines the strengths of two or more imaging modalities to provide a more comprehensive picture of a biological system. For example, fluorescence imaging offers high sensitivity, while magnetic resonance imaging (MRI) provides excellent anatomical detail and positron emission tomography (PET) delivers quantitative functional information. nih.govacs.org this compound is frequently integrated into multimodal probes due to its robust optical properties and the ease with which it can be co-conjugated with other imaging agents. mdpi.com
A common strategy involves creating probes for combined PET and fluorescence imaging (PET-OI). This is achieved by synthesizing molecules that incorporate both a Cy7 dye and a chelator, such as DOTA or NOTA, which can bind a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.govthno.orgnih.gov These dual-modal agents have been conjugated to targeting peptides (e.g., cRGD) to enable targeted PET-OI of tumors. nih.govthno.org
Similarly, probes for combined MRI and fluorescence imaging have been developed. These typically involve linking a Cy7 derivative and an MRI contrast agent, like a Gadolinium (Gd)-DOTA complex, to a targeting scaffold. nih.gov Another approach combines fluorescence imaging with magnetic particle imaging (MPI) and computed tomographic angiography (CTA). In one study, Cy7-NHS ester was conjugated to SPIONs to create a probe for imaging MPO activity in atherosclerotic plaques, demonstrating the feasibility of this triple-modality platform. thno.org
Table 2: Examples of Cyanine7 in Multimodal Imaging Platforms
| Imaging Modalities | Other Imaging Agent | Probe Design / Application | Reference |
|---|---|---|---|
| Fluorescence (NIRF) + PET | ⁶⁴Cu-NOTA | Targeted imaging of tumors using cRGDyK peptide. | thno.org |
| Fluorescence (NIRF) + PET | ⁶⁸Ga-DOTA | Modular synthesis of targeted probes with GRPR-specific peptides. | mdpi.com |
| Fluorescence (NIRF) + MRI | Gd-DOTA | Modular synthesis of targeted probes for MRI-OMI. | nih.gov |
| Fluorescence (NIRF) + MPI + CTA | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Targeting active myeloperoxidase in atherosclerotic plaques. | thno.org |
| Fluorescence (NIRF) + PET | ⁶⁴Cu | Site-specific Fab conjugates for immuno-PET. | nih.gov |
Design and Development of Novel Cyanine7 Hydrazide Based Biosensors and Diagnostic Probes
Rational Design Principles for Analyte-Responsive Fluorescent Probes
The core of a successful biosensor lies in its rational design, which dictates its ability to selectively recognize a target analyte and transduce that recognition event into a measurable signal. nih.gov For Cyanine7 hydrazide-based probes, this involves the strategic integration of a recognition moiety with the cyanine (B1664457) fluorophore. The interaction of the probe with its specific target analyte triggers a conformational or electronic change in the molecule, leading to a distinct alteration in its fluorescence properties. mdpi.com
Development of "Turn-On" and Ratiometric Sensing Systems
A primary goal in probe design is to maximize the signal-to-noise ratio for clear and unambiguous detection. "Turn-on" and ratiometric sensing are two advanced strategies employed to achieve this.
"Turn-On" Fluorescent Probes: These probes are engineered to be in a non-fluorescent or "quenched" state in the absence of the target analyte. Upon interaction with the analyte, a specific chemical reaction or binding event occurs that disrupts the quenching mechanism, "turning on" the fluorescence. acs.org For instance, a probe can be designed where the this compound fluorescence is initially quenched through a process like photoinduced electron transfer (PET). acs.org Reaction with the analyte, such as the oxidative cleavage of a hydrazine (B178648) linker by peroxynitrite, can restore the fluorophore's emission. semanticscholar.org This approach provides high sensitivity by minimizing background signal. mdpi.com Research on other cyanine dyes has shown that designing probes with a donor-dual-acceptor π-electron skeleton can generate novel classes of "turn-on" NIR probes. Another strategy involves using a recognition group that, upon reacting with the analyte, triggers an intramolecular charge transfer (ICT) process, leading to a significant increase in the fluorescence signal. mdpi.com
Ratiometric Fluorescent Probes: Unlike "turn-on" probes that measure changes in signal intensity at a single wavelength, ratiometric probes exhibit a shift in their emission or excitation spectrum upon binding to an analyte. rsc.org This is often achieved by creating a system with two emissive centers, where the intensity of one decreases while the other increases in the presence of the analyte. The ratio of the two emission intensities is then measured, providing a built-in correction for environmental factors and probe concentration, thus enhancing detection accuracy. mdpi.com For example, a FRET (Förster Resonance Energy Transfer)-based ratiometric probe was developed for peroxynitrite detection using Cyanine3 and Cyanine5, where the fluorescence of Cyanine5 decreased and Cyanine3 increased upon reaction, leading to a significant change in the fluorescence intensity ratio. semanticscholar.org A similar principle can be applied to this compound, coupling it with another fluorophore to create a ratiometric sensing system.
| Sensing Strategy | Principle of Operation | Key Advantages | Design Consideration for Cy7 Hydrazide |
|---|---|---|---|
| "Turn-On" | Fluorescence is initially quenched and is activated only in the presence of the analyte. acs.org | High signal-to-noise ratio, excellent sensitivity. mdpi.com | Incorporate a quencher linked via an analyte-cleavable bond to the Cy7 core. |
| Ratiometric | Analyte interaction causes a shift in the emission spectrum, with changes measured at two wavelengths. rsc.org | High accuracy, self-calibrating, less sensitive to environmental factors and probe concentration. mdpi.com | Couple Cy7 hydrazide with a FRET partner or a second fluorophore that responds differently to the analyte. |
Strategies for Enhanced Specificity and Sensitivity
The clinical and research utility of a biosensor is critically dependent on its specificity (the ability to detect the target analyte in a complex mixture) and sensitivity (the lowest detectable concentration of the analyte).
Specificity Enhancement: Specificity is primarily conferred by the "recognition unit" of the probe. nih.gov This component is designed to interact selectively with the target biomolecule through specific chemical reactions or binding events. nih.gov For this compound probes, the hydrazide group itself can react with aldehydes and ketones, making it useful for labeling glycoproteins after periodate (B1199274) oxidation. antibodies.comlumiprobe.com For other analytes, a specific recognition moiety is conjugated to the Cyanine7 core. The choice of this moiety is crucial; for example, introducing specific peptide sequences can target enzymes like caspases or matrix metalloproteinases. The rational design of the recognition group, sometimes guided by computational models, can strengthen potential interactions with the target and lower the energy barrier for the sensing reaction, thereby improving selectivity. nih.gov
Sensitivity Enhancement: Several factors contribute to the sensitivity of a this compound probe.
High Quantum Yield: The intrinsic brightness of the fluorophore is fundamental. Some variants of Cyanine7 incorporate a rigidizing six-membered ring in their polymethine chain, which can increase the fluorescence quantum yield by up to 20% compared to the parent structure. antibodies.comlumiprobe.com
Low Background Signal: As discussed, "turn-on" mechanisms are highly effective at increasing sensitivity by minimizing background fluorescence. mdpi.com
Optimized Reaction Kinetics: The rate of the reaction between the probe and the analyte can be improved. Research has shown that regulating the electron density of the recognition units can significantly enhance the response rate. nih.govresearchgate.net For example, probes with electron-donating recognition units have demonstrated faster response rates and lower detection limits. nih.gov
Fabrication of Nanoparticle-Conjugated this compound Systems for Enhanced Performance
To improve the in vivo performance of this compound probes, they are often integrated into nanoparticle-based systems. Nanoparticles can serve as carriers that protect the probe from degradation, enhance its solubility, and facilitate targeted delivery. researchgate.netcytodiagnostics-us.com
Polymeric Nanoparticles for Controlled Probe Delivery
Polymeric nanoparticles, typically ranging from 10-1000 nm in size, are widely used as carriers for diagnostic and therapeutic agents. researchgate.net Materials like poly(lactic-co-glycolic) acid (PLGA) are popular due to their biocompatibility and biodegradability. cytodiagnostics-us.comresearchgate.net
This compound can be either encapsulated within the polymeric matrix or covalently attached to the nanoparticle surface. The hydrazide group is particularly useful for conjugation, as it can react with aldehyde or ketone groups introduced onto the polymer surface. researchgate.net For example, a pH-sensitive hydrazone bond can be formed, which is stable at physiological pH but cleaves in the acidic environment of endosomes or tumors, releasing the probe or a drug-probe conjugate. mdpi.comugr.es This controlled release mechanism ensures that the probe is activated primarily at the target site. Studies have shown that dual-labeled polymer carriers with a NIR dye attached via a stable hydrazide bond can be used to track the biodistribution of the carrier and a model drug simultaneously. mdpi.com
| Polymer Type | Fabrication Method | Conjugation/Loading Strategy | Key Advantages |
|---|---|---|---|
| PLGA (Poly(lactic-co-glycolic) acid) | Emulsion methods (single or double) cytodiagnostics-us.com | Encapsulation or surface conjugation via hydrazide-aldehyde reaction. researchgate.netcytodiagnostics-us.com | Biocompatible, biodegradable, controlled release. researchgate.net |
| Chitosan | Ionic gelation researchgate.net | Encapsulation or surface adsorption. | Biocompatible, mucoadhesive, can cross biological barriers. researchgate.net |
| HPMA (N-(2-hydroxypropyl)methacrylamide) Copolymer | Controlled radical polymerization (RAFT) researchgate.net | Conjugation via stable hydrazide bond. researchgate.netmdpi.com | Water-soluble, low immunogenicity, tunable molecular weight. |
Quantum Dot and Gold Nanoparticle Conjugates
Inorganic nanoparticles like quantum dots (QDs) and gold nanoparticles (AuNPs) offer unique optical and electronic properties that can be harnessed to create highly sensitive biosensors.
Quantum Dot Conjugates: QDs are semiconductor nanocrystals with bright, photostable fluorescence. When this compound is conjugated to a QD, phenomena like FRET can be utilized for sensing. For instance, a nanoprobe was constructed by covalently coupling Cy7 to near-infrared biomass quantum dots (NI-BQDs). rsc.org In the presence of the analyte (peroxynitrite), the fluorescence of the Cy7 component was quenched, while the QD fluorescence increased, enabling ratiometric detection. rsc.org
Gold Nanoparticle Conjugates: AuNPs are excellent fluorescence quenchers. nih.gov This property can be exploited to design "turn-on" probes. This compound can be conjugated to the surface of an AuNP, leading to the quenching of its fluorescence. The probe can be designed such that the presence of a target analyte cleaves the linker between the dye and the AuNP, restoring fluorescence. researchgate.net The hydrazide functionality can be used for directed coupling of the cyanine dye to appropriately functionalized AuNPs. sigmaaldrich.com This energy transfer between QDs and AuNPs has been shown to be more efficient than typical dye-based quenching, resulting in more sensitive assays. researchgate.net
Engineering of Theranostic Agents Incorporating this compound for Imaging-Guided Research
Theranostics represents a paradigm shift in medicine, aiming to combine diagnostic imaging and therapy into a single platform. nih.gov This approach allows for the real-time monitoring of drug delivery and therapeutic response, paving the way for personalized medicine. This compound, with its superior NIR imaging capabilities, is an ideal imaging component for such systems. researchgate.netresearchgate.net
In a typical theranostic construct, this compound is co-loaded or conjugated with a therapeutic agent, such as the chemotherapy drug doxorubicin, onto a nanoparticle carrier. ugr.es The hydrazide group provides a stable linkage for attaching the dye to the nanocarrier. mdpi.com The resulting multifunctional nanoparticle can then be tracked in vivo using fluorescence imaging to confirm its accumulation at the tumor site before and during drug release. ugr.esnih.gov
Advancements in Probe Architectures for Reduced Background Interference and Improved Signal-to-Noise Ratio
The efficacy of fluorescent probes in diagnostic applications is critically dependent on their ability to produce a strong, specific signal against a minimal background. The signal-to-noise ratio (SNR) is a key metric that quantifies a probe's performance, with a higher SNR enabling the detection of low-abundance targets with greater confidence. moleculardevices.com For this compound-based probes, which operate in the near-infrared (NIR) spectrum, background interference from tissue autofluorescence is naturally reduced. axispharm.comrsc.org However, non-specific activation or inherent fluorescence of the probe itself can still contribute to a high background, thereby limiting sensitivity. To address this, significant research has focused on developing sophisticated probe architectures that actively minimize background signals and maximize the signal output upon target recognition.
Key advancements in probe architecture for this compound-based systems include the strategic incorporation of quenching mechanisms such as Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and strategies that manipulate aggregation effects.
Photoinduced Electron Transfer (PeT) Based Architectures
Photoinduced Electron Transfer (PeT) is a powerful mechanism for designing activatable probes with a high signal-to-noise ratio. axispharm.com In a PeT-based probe, the Cyanine7 fluorophore is linked to an electron-donating or electron-accepting moiety that serves as a quencher. nih.govacs.org In the "OFF" state, excitation of the fluorophore leads to a non-radiative transfer of an electron between the fluorophore and the quencher, which prevents the emission of light (fluorescence quenching). axispharm.comacs.org
The probe is engineered so that the target analyte reacts with the quencher or the linker connecting it to the Cyanine7 core. This reaction alters the electronic properties of the quencher, disrupting the PeT process. researchgate.net Consequently, upon excitation, the fluorophore returns to its ground state via the radiative pathway, emitting a strong fluorescent signal (the "ON" state). The hydrazide group of this compound can be part of the recognition site, where its reaction with a target aldehyde or ketone, potentially generated by an enzymatic activity, could trigger the conformational change needed to disrupt PeT.
For example, a nitrobenzene (B124822) group can act as a PeT-mediated fluorescence quencher. acs.org When linked to a fluorophore, it effectively suppresses fluorescence. If this linkage is cleaved by a target-specific reaction, the fluorophore is released from the quencher's influence, leading to a significant increase in fluorescence.
| Probe State | Mechanism | Fluorescence Output | Relative Signal-to-Noise Ratio |
| "OFF" State (No Target) | The electron-rich quencher transfers an electron to the excited Cyanine7, preventing fluorescence emission. axispharm.com | Very Low | Low |
| "ON" State (Target Present) | The target analyte modifies the quencher, inhibiting the PeT process and restoring fluorescence. researchgate.net | High | High |
Förster Resonance Energy Transfer (FRET) Quenching
Förster Resonance Energy Transfer (FRET) is another widely used mechanism to control fluorescence and reduce background signals. nih.gov In a FRET-based probe, the Cyanine7 fluorophore (the donor) is paired with a quencher molecule (the acceptor). For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be in close proximity.
When the probe is intact (in the "OFF" state), excitation of the Cyanine7 donor results in a non-radiative transfer of energy to the quencher, thus preventing fluorescence emission. nih.gov The probe's architecture includes a linker between the this compound and the quencher that is specifically designed to be cleaved by a target enzyme or molecule. Upon cleavage, the donor and acceptor are separated in space, disrupting FRET and restoring the fluorescence of the Cyanine7 dye (the "ON" state). This strategy results in a highly specific, target-dependent signal with minimal background.
A common quencher used in conjunction with cyanine dyes is QSY21. nih.gov The efficiency of quenching and the subsequent signal enhancement depend heavily on the linker's design and its susceptibility to cleavage by the target. nih.gov
| Probe Architecture | Operating Principle | Target Interaction | Signal Outcome |
| Intact Probe (Donor-Linker-Acceptor) | The donor (Cyanine7) and acceptor (quencher) are close, allowing for efficient FRET. nih.gov | No target present. | Fluorescence is quenched ("OFF"). |
| Cleaved Probe (Donor + Acceptor) | The linker is cleaved by the target analyte. | Target cleaves the linker. | The donor and acceptor separate, FRET is disrupted, and fluorescence is restored ("ON"). |
Manipulation of Aggregation-Caused Quenching (ACQ)
Aggregation-Caused Quenching (ACQ) is a phenomenon where fluorophores, including cyanine dyes, lose their fluorescence at high concentrations or in aggregate form due to strong intermolecular π-π stacking interactions. sigmaaldrich.comadvancedsciencenews.com While often a limitation, this property can be cleverly exploited in probe design to reduce background signals.
Probes can be designed to self-aggregate in the absence of a target, effectively quenching their own fluorescence and creating a low-background "OFF" state. The interaction with a target analyte could disrupt these aggregates, forcing the probe molecules to become monomeric and highly fluorescent (the "ON" state). mdpi.com This approach is particularly useful for creating probes that respond to changes in their environment.
Conversely, the opposite phenomenon, Aggregation-Induced Emission (AIE), describes molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation. sigmaaldrich.comnih.gov By designing a this compound derivative with AIE properties, a probe could be constructed to be "OFF" in solution and "ON" only when it binds to a target surface or is concentrated in a specific cellular compartment, leading to aggregation and signal enhancement. This eliminates the background from freely circulating probes.
| Strategy | "OFF" State | "ON" State | Advantage |
| Utilizing ACQ | Probe molecules are aggregated, and fluorescence is quenched by π-π stacking. sigmaaldrich.commdpi.com | Target interaction disaggregates the probes, restoring fluorescence. | Low background from self-quenching. |
| Utilizing AIE | Probe molecules are dissolved as monomers and are non-fluorescent. nih.gov | Target interaction induces aggregation, turning on strong fluorescence. | Signal is generated only upon binding/localization, ensuring high target specificity. |
Structural Modifications to the Cyanine7 Core
Beyond quenching mechanisms, direct modification of the Cyanine7 fluorophore itself can lead to improved photophysical properties and a better signal-to-noise ratio.
Rigidification: Introducing a six-membered ring to rigidify the polymethine chain of the Cyanine7 molecule can increase its fluorescence quantum yield by up to 20% compared to the more flexible parent structure. lumiprobe.com A higher quantum yield means more photons are emitted per excitation event, resulting in a brighter signal.
Asymmetric Design: Creating asymmetric Cyanine7 dyes, for instance by introducing a pyridine (B92270) group, can lead to a significantly larger Stokes shift (the separation between the excitation and emission maxima). researchgate.netresearchgate.net A large Stokes shift is highly desirable as it minimizes self-quenching and makes it easier to separate the emission signal from scattered excitation light, thereby reducing background and improving the SNR. researchgate.netresearchgate.net
These advanced architectural strategies, from activatable quenching mechanisms to fundamental structural modifications, are crucial in the development of next-generation this compound probes with the high sensitivity and specificity required for demanding diagnostic applications.
Comparative Research and Future Directions in Cyanine7 Hydrazide Applications
Comparison with Other Near-Infrared Fluorophores in Preclinical Research Contexts
The utility of a fluorescent probe is often determined by its performance relative to other available tools. In the realm of NIR imaging, Cyanine7 hydrazide's distinct characteristics set it apart from both the clinically established Indocyanine Green and other cyanine (B1664457) dye derivatives.
Indocyanine Green (ICG) is a widely used NIR dye in clinical applications such as angiography. lumiprobe.com While both this compound and ICG operate in the NIR spectrum, they possess key differences that influence their suitability for specific research applications. This compound and its longer-wavelength analogue, Cyanine7.5 hydrazide, exhibit spectral properties similar to ICG but are reported to have a higher fluorescence quantum yield. lumiprobe.comlumiprobe.cn This higher quantum yield translates to brighter fluorescence, a significant advantage for sensitive in vivo imaging.
Neutrophils, key mediators of inflammation and infection, show high uptake of ICG due to their increased metabolic activity, a property leveraged for imaging inflammation. mdpi.com However, the primary advantage of this compound lies in its specific chemical reactivity. The hydrazide group () enables covalent conjugation to molecules containing aldehyde or ketone groups, offering a method for targeted labeling that is not inherent to the ICG molecule. This is particularly useful for labeling glycoproteins following periodate (B1199274) oxidation, which specifically generates aldehyde groups. lumiprobe.comlumiprobe.com
Table 1: Comparison of this compound and Indocyanine Green (ICG)
| Feature | This compound | Indocyanine Green (ICG) |
|---|---|---|
| Reactivity | Carbonyl-reactive (targets aldehydes & ketones) | Generally non-reactive for covalent conjugation |
| Quantum Yield | Higher, leading to brighter fluorescence lumiprobe.comlumiprobe.cn | Lower compared to Cy7/Cy7.5 hydrazide lumiprobe.com |
| Primary Use | Targeted preclinical imaging, biomolecule labeling lumiprobe.com | Clinical angiography, inflammation imaging lumiprobe.commdpi.com |
| Targeting | Via covalent conjugation to specific biomolecules | Accumulates in areas of high metabolic activity mdpi.com |
The cyanine dye scaffold can be functionalized with various reactive groups, each designed to target different functional groups on biomolecules. This chemical diversity allows researchers to select the most appropriate dye derivative for their specific labeling strategy. This compound's key differentiator is its reactivity towards carbonyls. lumiprobe.com
Other common derivatives include:
NHS esters (N-hydroxysuccinimidyl esters): These are amine-reactive dyes that form stable amide bonds with primary amino groups (-NH₂) found in proteins and other biomolecules. lumiprobe.comglpbio.com
Maleimides: These derivatives react specifically with sulfhydryl or thiol groups (-SH), such as those found in cysteine residues of proteins. biocompare.com
Azides and Alkynes: These are used in "click chemistry," a highly efficient and specific bioorthogonal reaction for labeling biomolecules in complex environments. lumiprobe.com
Carboxylic Acids: These can be coupled to primary amines using carbodiimide (B86325) chemistry. axispharm.com
The choice between this compound and other derivatives depends entirely on the available functional group on the target molecule. For instance, to label a protein, an NHS ester or maleimide (B117702) would be a common choice. However, if the goal is to label a polysaccharide or an antibody that has been specifically oxidized to create aldehyde groups, this compound is the ideal tool. lumiprobe.comlumiprobe.com This specificity allows for controlled, site-specific labeling that might not be achievable with amine- or thiol-reactive dyes.
Table 2: Reactivity of Common Cyanine7 Derivatives
| Derivative | Reactive Group | Target Functional Group | Resulting Bond |
|---|---|---|---|
| This compound | Hydrazide | Aldehyde, Ketone | Hydrazone |
| Cyanine7 NHS ester | N-hydroxysuccinimidyl ester | Primary Amine | Amide lumiprobe.com |
| Cyanine7 maleimide | Maleimide | Sulfhydryl (Thiol) | Thioether |
| Cyanine7 azide (B81097) | Azide | Alkyne | Triazole (via Click Chemistry) lumiprobe.com |
Advantages and Limitations Relative to Indocyanine Green (ICG)
Emerging Research Trends and Potential Advancements in this compound Probe Development
The field of fluorescent probe development is rapidly advancing, with a focus on creating more sophisticated tools for detecting and understanding disease processes at the molecular level. nih.govacs.org this compound and its underlying chemistry are central to several of these emerging trends.
A major area of research is the development of "smart" or activatable probes that change their fluorescence properties in response to a specific biological analyte or event. The hydrazone bond formed by this compound is often pH-sensitive and can be designed to cleave in the acidic microenvironment of tumors or specific cellular compartments like lysosomes. acs.org This property is being exploited to create theranostic agents—probes that combine diagnostic imaging with therapy. acs.org For example, a drug can be attached to a cyanine dye via a hydrazone linker. The probe remains "off" (non-fluorescent and inactive) in normal physiological conditions but becomes fluorescent and releases its therapeutic payload upon entering a cancer cell, allowing for simultaneous imaging of drug delivery and therapeutic action. acs.org
Research is also focused on developing probes for specific disease-related biomarkers, such as reactive oxygen species (ROS) and peroxynitrite (ONOO⁻), which are implicated in inflammation, cancer, and cardiovascular diseases. rsc.orgmdpi.comacs.org While not always directly using the hydrazide group for detection, the cyanine scaffold is a popular choice for these NIR probes. The hydrazide functionality is valuable for constructing complex probes, for instance, by linking the cyanine fluorophore to a recognition unit that specifically reacts with the target analyte. rsc.org
Furthermore, there is growing interest in incorporating cyanine dyes into multifunctional nanoparticle platforms, such as virus-like particles, for targeted delivery and imaging. nih.gov Cyanine7 derivatives can be conjugated to the surface of these nanoparticles to provide a means for in vivo tracking.
Challenges and Opportunities in Translating this compound-Based Research Tools for Broader Academic Impact
Despite the promise of this compound and related probes, several challenges must be addressed to achieve broader academic and, eventually, clinical impact.
Challenges:
Clinical Translation: The path from a preclinical research tool to a clinically approved diagnostic agent is long and arduous. acs.orgacs.org While ICG is FDA-approved, newer dyes like this compound face significant regulatory hurdles.
Photostability and Solubility: Like many organic dyes, cyanines can suffer from photobleaching under intense or prolonged illumination. researchgate.net While generally exhibiting good properties, improving the photostability and aqueous solubility of these probes remains an active area of research. lumiprobe.comresearchgate.net Non-sulfonated cyanine derivatives often require organic co-solvents for labeling reactions in aqueous buffers. lumiprobe.comglpbio.com
Complexity of Biological Systems: The in vivo environment is incredibly complex. Achieving high specificity and selectivity for a target biomarker while avoiding non-specific binding and rapid clearance is a persistent challenge in probe design. nih.govacs.org
Opportunities:
High Sensitivity and Deep Tissue Imaging: The inherent advantages of NIR fluorescence—low tissue autofluorescence and deep tissue penetration—make cyanine dyes powerful tools for in vivo studies that are not possible with visible-light fluorophores. axispharm.comresearchgate.net
Chemical Versatility: The cyanine structure is highly versatile and can be readily modified. glpbio.comresearchgate.net This provides a rich opportunity to develop a vast arsenal (B13267) of probes targeting different diseases and biological processes by simply changing the reactive or recognition moiety attached to the fluorophore.
Early Diagnosis and Guided Surgery: There is a significant need for better tools for early disease detection and for real-time, image-guided surgery. nih.govresearchgate.net Highly specific and bright NIR probes based on Cyanine7 could enable surgeons to more accurately visualize tumor margins or other pathological tissues during operations.
Multiplexed Imaging: The availability of multiple cyanine dyes with distinct spectral properties (e.g., Cy3, Cy5, Cy7) opens the door for multiplexed imaging, where multiple biological targets can be visualized simultaneously within the same subject.
Q & A
Q. How can Cyanine7 hydrazide be conjugated to aldehyde-containing biomolecules, and what factors influence coupling efficiency?
this compound reacts with aldehydes via hydrazone bond formation. Key factors include:
- Reaction Medium : Aqueous conditions favor biocompatibility, while organic solvents (e.g., DMF) enhance reaction rates for hydrophobic substrates .
- pH : Optimal coupling occurs at mildly acidic conditions (pH 5–6), which promote aldehyde activation without degrading the hydrazide group .
- Stoichiometry : A 2:1 molar ratio (hydrazide:aldehyde) ensures efficient conjugation while minimizing unreacted aldehydes .
Q. What methods validate the specificity of this compound in protein labeling?
- Fluorescence Quenching Assays : Compare labeled vs. unlabeled protein fluorescence to confirm covalent attachment .
- Mass Spectrometry (MS) : Detect mass shifts corresponding to this compound adducts (e.g., +525 Da) .
- Gel Electrophoresis : Use SDS-PAGE with in-gel fluorescence imaging to verify molecular weight changes .
Q. How is this compound utilized in glycomics research?
this compound labels glycans by targeting oxidized carbohydrate aldehydes. A typical workflow involves:
- Periodate Oxidation : Cleave cis-diols in glycans to generate aldehydes.
- Hydrazide Coupling : Incubate with this compound (1–2 hrs, pH 5.5).
- Purification : Remove excess dye via size-exclusion chromatography .
Advanced Research Questions
Q. How can researchers address microheterogeneity in glycan labeling using this compound?
- Multi-Step Enrichment : Combine hydrazide chemistry with lectin affinity chromatography to isolate specific glycan subsets .
- Tandem MS/MS : Resolve isobaric glycans by fragmentation patterns after Cyanine7 labeling .
- Quantitative Imaging : Use ratiometric fluorescence to normalize signal variations caused by glycan diversity .
Q. What strategies improve the stability of this compound conjugates in vivo?
- PEGylation : Introduce PEG-hydrazide spacers to reduce nonspecific binding and enhance circulation time .
- Chelator-Free Stabilization : Optimize buffer systems (e.g., 10 mM ascorbate in PBS) to prevent dye aggregation .
- pH Adjustment : Maintain physiological pH (7.4) to minimize hydrazone bond hydrolysis .
Q. How can this compound be integrated with radiolabeling for dual-modality imaging?
- Co-Labeling Workflow :
Radiolabel the target (e.g., with ⁹⁹ᵐTc) using chelators like DTPA.
Conjugate this compound to aldehyde-modified regions of the same biomolecule.
Validate dual signals via SPECT/CT and near-infrared imaging .
Q. What experimental controls are critical when using this compound in live-cell imaging?
- Negative Controls : Treat cells with unmodified hydrazide or block aldehydes with competing agents (e.g., hydroxylamine) .
- Competition Assays : Pre-incubate with excess unlabeled hydrazide to confirm binding specificity .
- Photobleaching Tests : Quantify fluorescence recovery after photobleaching (FRAP) to assess dye stability .
Methodological Troubleshooting
Q. How to resolve low labeling efficiency in protein modification with this compound?
- Optimize Aldhyde Generation : Increase periodate oxidation time (e.g., 30–60 mins) or concentration (up to 10 mM) .
- Enhance Reactivity : Add catalysts like aniline (1–5 mM) to accelerate hydrazone formation .
- Purification : Use centrifugal filters (3 kDa MWCO) to remove unreacted dye .
Q. Why does nonspecific background occur in tissue imaging with this compound, and how is it mitigated?
- Cause : Endogenous aldehydes in tissues (e.g., collagen) react nonspecifically.
- Solutions :
Q. How to analyze conflicting data from this compound-based assays?
- Cross-Validation : Confirm results with orthogonal techniques (e.g., immunofluorescence vs. MS) .
- Batch Effects : Standardize reagent batches and reaction conditions (e.g., temperature, humidity) .
- Statistical Rigor : Apply ANOVA or Tukey’s test to assess reproducibility across biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
